N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is notable for its pharmacological relevance, as pyrimidine derivatives are widely studied for diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s structure includes a carboxamide group at position 6 and a 3-chloro-4-methoxyphenyl substituent, which likely enhances its polarity and hydrogen-bonding capacity compared to ester or alkyl-substituted analogues. Its synthesis and characterization would align with methods reported for related thiazolo[3,2-a]pyrimidine derivatives, such as cyclocondensation and heterocyclization reactions .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-21-11-3-2-8(6-10(11)15)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-3,6-7H,4-5H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKATXTXEBKWLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methoxyaniline with a thiazole derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The thiazolo[3,2-a]pyrimidine core is shared among several structurally related compounds, but substitutions at key positions dictate their physicochemical and biological properties:
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8) Core: Fused pyrrolo-thiazolo-pyrimidine with a triazole-thiol side chain. Substituents: 4-Methoxyphenyl and phenyl groups at positions 3, 5, and 6.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core : Thiazolo[3,2-a]pyrimidine with a benzylidene substituent.
- Substituents : 2,4,6-Trimethoxybenzylidene (electron-rich aromatic system) and an ethyl carboxylate at position 6.
- Key Differences : The ester group at position 6 reduces polarity compared to the carboxamide, likely decreasing water solubility. The benzylidene group may enhance π-π stacking interactions in crystal packing .
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Core: Thiazolo[3,2-a]pyrimidine with a carboxamide group. Substituents: 4-Trifluoromethoxyphenyl at the N-position.
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chloro substituent in the target compound is electron-withdrawing, while the 4-methoxy group is electron-donating. In contrast, the 4-trifluoromethoxy group in the analogue is strongly electron-withdrawing, which may stabilize negative charges in binding pockets.
- Steric Hindrance : The 3-chloro-4-methoxyphenyl group introduces ortho-substitution steric effects, which could limit rotational freedom and influence binding specificity compared to para-substituted analogues (e.g., 4-methoxyphenyl in Compound 8 ).
Pharmacological and Physicochemical Properties
- Hydrogen Bonding: The carboxamide can act as both a hydrogen bond donor and acceptor, enabling stronger interactions with biological targets compared to thiol or ester groups .
- Crystal Packing : Substituents like 2,4,6-trimethoxybenzylidene in promote C–H···O hydrogen bonds and π-stacking, whereas the target compound’s chloro and methoxy groups may favor halogen bonding or van der Waals interactions .
Data Table of Comparative Analysis
*Estimated based on structural similarity.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazolo-pyrimidine scaffold, which is known for its diverse biological properties. The presence of the 3-chloro and 4-methoxy substituents on the phenyl ring is significant for its biological activity.
Anticancer Activity
Research indicates that compounds with a thiazole or pyrimidine core often exhibit anticancer properties. For instance, studies have shown that derivatives of thiazolo-pyrimidines can inhibit cancer cell proliferation across various types of cancer cells.
- In vitro Studies :
- A study evaluated the compound's effects against a panel of approximately 60 cancer cell lines, revealing low-level anticancer activity with some sensitivity observed in leukemia cell lines at concentrations around 10 µM .
- Another study highlighted that compounds similar to this compound showed significant cytotoxic effects against human liver carcinoma cells (HepG-2) and other cancer types .
Antimicrobial Activity
The compound also displays antimicrobial properties. In vitro evaluations revealed effective activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Activity Implication |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial activity |
| Chloro Group | Enhances cytotoxicity in cancer cells |
| Methoxy Group | Contributes to solubility and bioactivity |
Case Studies
- Antitumor Efficacy : In one case study, derivatives of thiazole-pyrimidine were synthesized and tested for their ability to inhibit Aurora-A kinase, a critical target in cancer therapy. The results indicated promising antitumor efficacy with specific derivatives showing enhanced potency .
- Antimicrobial Resistance : Another study focused on the resistance patterns of bacteria against similar compounds, providing insights into how modifications in structure can lead to improved efficacy against resistant strains .
Q & A
Q. What are the common synthetic routes for this compound, and what critical reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted aniline derivatives (e.g., 3-chloro-4-methoxyaniline) with thiazolopyrimidine precursors. A key step is the cyclization of intermediates under acidic conditions (e.g., glacial acetic acid) to form the fused thiazolo[3,2-a]pyrimidine core . Reaction temperature (80–100°C) and solvent choice (e.g., acetic anhydride) are critical for achieving >75% yield. Impurities often arise from incomplete cyclization or side reactions with nitro/methoxy substituents, necessitating recrystallization in ethyl acetate or ethanol .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : Used to confirm the positions of the chloro, methoxy, and carboxamide substituents. Key signals include the methoxy singlet at ~δ 3.8 ppm (¹H NMR) and carbonyl resonance at ~δ 165 ppm (¹³C NMR) .
- X-ray Crystallography : Resolves the fused thiazolopyrimidine ring conformation (e.g., boat vs. chair) and dihedral angles between aromatic substituents, critical for structure-activity relationship (SAR) studies .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 394.1) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side-product formation?
Methodological Answer: Optimization requires a design of experiments (DoE) approach. For example:
- Variables : Temperature (70–110°C), solvent polarity (acetic acid vs. DMF), and stoichiometry (1:1 to 1:1.2 amine:precursor).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 95°C in acetic acid with 1:1.1 stoichiometry), increasing yield from 65% to 82% .
- In-line FTIR Monitoring : Tracks cyclization progress in real-time to halt reactions at >90% conversion, reducing byproducts like hydrolyzed carboxamide derivatives .
Q. How should contradictory biological activity data (e.g., IC₅₀ variability across cancer cell lines) be analyzed?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from multiple studies (e.g., IC₅₀ ranges: 1.2–15 µM) and stratify by cell line genetic profiles (e.g., p53 status). For example, lower IC₅₀ in p53-mutant glioblastoma (1.2–2.5 µM) vs. wild-type (8–15 µM) suggests mechanism dependency .
- Molecular Docking : Compare binding affinities to target proteins (e.g., topoisomerase II) across substituent variants. The 3-chloro-4-methoxyphenyl group shows stronger π-π stacking than nitro analogs, explaining potency discrepancies .
Q. What computational methods predict reactivity and regioselectivity for functionalizing the thiazolopyrimidine core?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites. The C6 carboxamide group is electron-deficient, favoring nucleophilic attacks (e.g., amidation at C6 > C2) .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMSO) stabilize transition states during Suzuki-Miyaura coupling at C7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
